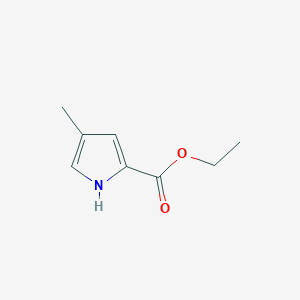

ethyl 4-methyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFKYBVNHRKZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349153 | |

| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40611-85-6 | |

| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40611-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Methyl-2-pyrrolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is ethyl 4-methyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals, including notable drugs like Atorvastatin and Sunitinib.[1][2] This document will delve into the core physicochemical properties, synthesis methodologies, chemical reactivity, and strategic applications of this specific pyrrole derivative, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Core Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline solid at room temperature.[3] A thorough understanding of its properties is the first step in its effective application in a research setting.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 40611-85-6 | [3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [3][4] |

| Molecular Weight | 153.18 g/mol | [3][4] |

| Melting Point | 43°C | [3] |

| Boiling Point | 264.9 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 114.0 ± 21.8 °C | [3] |

| LogP | 2.19 | [3] |

| SMILES | CCOC(=O)C1=CC(=CN1)C | [4] |

| InChIKey | RWFKYBVNHRKZSN-UHFFFAOYSA-N | [4] |

Spectroscopic Signature

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly cataloged, its signature can be reliably predicted based on its structure and data from closely related analogues.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the pyrrole ring, two distinct signals for the two protons on the pyrrole ring, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR would reveal eight unique carbon signals, including the characteristic carbonyl carbon of the ester at a downfield shift (typically >160 ppm), signals for the four sp² carbons of the pyrrole ring, and signals for the ethyl and methyl carbons.[6]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption for the C=O stretch of the ester group (~1700-1720 cm⁻¹), a moderate N-H stretch (~3300 cm⁻¹), and characteristic C-H and C-N stretches.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 153, corresponding to the exact mass.[3]

Synthesis Methodologies: A Strategic Overview

The synthesis of substituted pyrroles is a well-established area of organic chemistry. For this compound, several strategic approaches can be envisioned, with the Knorr-type synthesis being a prominent and adaptable method.[7]

Knorr-Type Reductive Condensation

The Knorr pyrrole synthesis and its variations are powerful methods for constructing the pyrrole ring from α-amino-ketones and β-ketoesters. A modern, regioselective approach involves the reductive condensation of an enaminone with an activated oxime, which provides a reliable pathway to the target molecule.[7]

Causality and Mechanistic Insight: This reaction proceeds through the initial reduction of the oxime to form a reactive enamine intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of the enaminone partner, followed by cyclization and dehydration to form the aromatic pyrrole ring. The choice of starting materials dictates the final substitution pattern, making it a highly versatile method.

Caption: Workflow for Knorr-type synthesis of the target pyrrole.

Experimental Protocol: Knorr-Type Synthesis

-

Reaction Setup: To a solution of ethyl 2-oximinoacetoacetate (1 equivalent) in acetic acid, add the corresponding enaminone (1.1 equivalents).

-

Reduction: Cool the mixture in an ice bath to 0-5 °C. Add activated zinc dust (2-3 equivalents) portion-wise, ensuring the temperature does not exceed 15 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is not merely a final product but a versatile intermediate for creating a library of more complex molecules. Its reactivity is centered around the N-H proton, the ester functionality, and the aromatic ring.

Key Reactive Sites:

-

N-H Site: The pyrrolic nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce diverse substituents. This is a critical step in modulating the molecule's steric and electronic properties for drug design.

-

Ester Group: The ethyl ester is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amides, or reduced to a primary alcohol.[8] The synthesis of pyrrole-2-carboxamides, in particular, has been a fruitful avenue for developing potent anti-tubercular agents.[9]

-

Pyrrole Ring: While the ester group is electron-withdrawing and deactivates the ring towards electrophilic substitution, reactions at the C5 position are still possible under specific conditions.

Caption: Key derivatization pathways from the core molecule.

Applications in Drug Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in hydrogen bonding and hydrophobic interactions, making it an ideal core for targeting various biological macromolecules.[2][10] Derivatives of pyrrole-2-carboxylates are central to numerous therapeutic areas.

Anticancer Agents

Functionalized pyrroles are crucial chemotypes for designing protein kinase inhibitors, which can block abnormal cell signaling pathways that drive cancer growth.[6][11] The carbonyl group of the ester and the N-H proton can act as key hydrogen bond acceptors and donors, respectively, anchoring the molecule in the active site of kinases. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, prominently features a substituted pyrrole core.[6][11]

Antibacterial Agents

There is a pressing need for new antibacterial agents to combat rising drug resistance. Pyrrole-2-carboxylate and its amide derivatives have shown significant promise, particularly as inhibitors of Mycobacterium tuberculosis.[12] Recent studies have identified pyrrole-2-carboxamides as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids and building the bacterial cell wall.[9] Structure-activity relationship (SAR) studies have revealed that bulky substituents on the carboxamide and specific electron-withdrawing groups on the pyrrole ring enhance anti-TB activity.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. This compound | CAS#:40611-85-6 | Chemsrc [chemsrc.com]

- 4. This compound | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Structure, Properties, and Applications in Medicinal Chemistry

Introduction: The Pivotal Role of Substituted Pyrroles in Modern Drug Discovery

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. From the heme cofactor essential for oxygen transport to blockbuster drugs, the pyrrole motif is a recurring theme in molecules of therapeutic significance. This guide focuses on a specific, yet highly versatile, member of this family: ethyl 4-methyl-1H-pyrrole-2-carboxylate .

This molecule, with its strategic placement of a methyl group and an ethyl ester, serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its emerging role in the development of novel therapeutics, aimed at researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties. This compound, with the chemical formula C₈H₁₁NO₂, is a testament to how subtle structural variations on a heterocyclic core can significantly influence its physical and chemical behavior.

Structural Elucidation

The structure of this compound is defined by a pyrrole ring substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a methyl group. This arrangement of substituents dictates its reactivity and potential for further chemical elaboration.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for designing appropriate reaction and purification conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 153.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 40611-85-6 | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[2] |

| Melting Point | 43°C | --INVALID-LINK--[2] |

| Boiling Point | 264.9 ± 20.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK--[2] |

| LogP | 2.19 | --INVALID-LINK--[2] |

| Flash Point | 114.0 ± 21.8 °C | --INVALID-LINK--[2] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical compound. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group on the pyrrole ring, two distinct signals for the aromatic protons on the pyrrole ring, and a broad singlet for the N-H proton. The coupling constants between the aromatic protons can help confirm their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield (typically in the 160-180 ppm range). The sp² hybridized carbons of the pyrrole ring will resonate in the aromatic region (around 100-140 ppm), while the sp³ hybridized carbons of the ethyl and methyl groups will be found upfield.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ due to the stretching of the carbonyl group in the ethyl ester.

-

C-N Stretch: An absorption band in the 1100-1300 cm⁻¹ region.

-

C-H Stretch: Absorption bands for aromatic and aliphatic C-H stretching will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 153. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 108, and the loss of the entire ethyl ester group, resulting in a fragment corresponding to the 4-methyl-pyrrole cation.

Synthesis of this compound: A Practical Approach

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this important heterocyclic system. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern. For this compound, the Hantzsch pyrrole synthesis offers a versatile and efficient approach.[2]

The Hantzsch Pyrrole Synthesis: A Convergent and Reliable Method

The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2] This multi-component reaction allows for the rapid assembly of the pyrrole core with a high degree of control over the substitution pattern.

Caption: Generalized workflow of the Hantzsch pyrrole synthesis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Hantzsch synthesis.

Materials:

-

Ethyl acetoacetate (β-ketoester)

-

Chloroacetone (α-haloketone)

-

Ammonium acetate (ammonia source)

-

Acetic acid (solvent and catalyst)

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and chloroacetone in a mixture of ethanol and acetic acid.

-

Addition of Ammonia Source: To the stirred solution, add ammonium acetate in portions.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization steps. Acetic acid acts as a catalyst to facilitate the formation of the enamine intermediate and the subsequent cyclization.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.

-

Extraction: Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) and brine. The use of a biphasic system allows for the separation of the organic product from inorganic salts and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed in the previous section (NMR, IR, and MS) and by comparing the melting point with the literature value.

Applications in Drug Development: A Versatile Scaffold for Bioactive Molecules

The strategic positioning of functional groups in this compound makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The pyrrole-2-carboxylate moiety is a known pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.

Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, a class of drugs that are highly effective in cancer therapy, feature a pyrrole core. The N-H of the pyrrole can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site. This compound provides a ready-made scaffold that can be further elaborated to introduce the necessary pharmacophoric elements for potent and selective kinase inhibition. For example, the synthesis of targeted cancer therapies like Sunitinib involves pyrrole-based intermediates.[4]

Caption: Role of the pyrrole scaffold in kinase inhibitor design.

Antibacterial and Antitubercular Agents

The pyrrole scaffold is also present in numerous natural and synthetic antibacterial agents. Recent research has highlighted the potential of pyrrole-2-carboxylate derivatives in combating bacterial infections, including those caused by Mycobacterium tuberculosis. For instance, a derivative of a similar pyrrole, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been evaluated for its antitubercular properties, demonstrating the therapeutic potential of this class of compounds. The versatility of this compound allows for the synthesis of libraries of related compounds for screening against various bacterial strains, facilitating the discovery of new anti-infective agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel and more effective medicines. Its well-defined structure, predictable chemical reactivity, and amenability to scalable synthesis make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, and insights into its applications in drug discovery. As the demand for innovative therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, solidifying the central role of the pyrrole scaffold in the future of medicine.

References

- 1. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Prepared by: Your Senior Application Scientist

This guide provides a comprehensive overview of ethyl 4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, safe handling, and its significant applications in medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules.[1] This specific functionalization pattern makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 153.18 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CCOC(=O)C1=CC(=CN1)C | PubChem[3] |

| InChIKey | RWFKYBVNHRKZSN-UHFFFAOYSA-N | PubChem[3] |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrroles can be achieved through various classical methods, such as the Paal-Knorr and Hantzsch reactions.[1] For this compound, a common and efficient approach is a modification of the Hantzsch pyrrole synthesis. This method involves the condensation of an α-halo ketone or aldehyde with a β-ketoester and an amine source, in this case, ammonia or an ammonium salt.

The rationale for choosing this pathway lies in the ready availability of the starting materials and the generally high yields and purity of the resulting pyrrole. The reaction mechanism proceeds through a series of condensations and cyclization to form the aromatic pyrrole ring.

Proposed Synthetic Workflow

References

potential biological activity of substituted pyrroles

An In-depth Technical Guide on the Potential Biological Activity of Substituted Pyrroles

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted pyrroles, with a particular focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the mechanisms of action, highlight key structure-activity relationships, and provide detailed experimental protocols for evaluating the biological potential of novel pyrrole derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. Its planarity and the presence of a nitrogen atom capable of acting as both a hydrogen bond donor and acceptor allow for diverse interactions with biological macromolecules. The pyrrole ring is a core component of essential biomolecules such as heme, chlorophyll, and vitamin B12, underscoring its fundamental role in biological systems.

The versatility of the pyrrole scaffold lies in the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a wide range of substituted pyrroles with applications spanning multiple therapeutic areas.

Antimicrobial Activity of Substituted Pyrroles

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Substituted pyrroles have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial activity of substituted pyrroles is often attributed to their ability to disrupt essential cellular processes in pathogens. One of the primary mechanisms involves the inhibition of microbial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. Additionally, some pyrrole derivatives have been shown to interfere with microbial cell membrane integrity, leading to leakage of cellular contents and cell death. Another key mechanism is the inhibition of biofilm formation, a critical virulence factor for many pathogenic bacteria.

Key Classes of Antimicrobial Pyrroles

-

Pyrrolnitrin and Analogs: Originally isolated from Pseudomonas pyrrocinia, pyrrolnitrin is a potent antifungal agent. Its mechanism of action involves the disruption of the fungal respiratory chain. Synthetic analogs of pyrrolnitrin have been developed to improve its efficacy and spectrum of activity.

-

Marine-Derived Pyrrole Alkaloids: A diverse range of pyrrole-containing alkaloids have been isolated from marine organisms and exhibit potent antimicrobial properties. These compounds often possess complex structures and unique mechanisms of action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of the in vitro antimicrobial activity of a compound.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Test compound stock solution (e.g., in DMSO).

-

96-well microtiter plates.

-

Incubator.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive (inoculum only) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Properties of Pyrrole Derivatives

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Substituted pyrroles have demonstrated significant anti-inflammatory potential through the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of pyrrole derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation. Some pyrrole compounds also inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by interfering with signaling pathways like NF-κB.

Notable Anti-inflammatory Pyrroles

-

Tolmetin: A non-steroidal anti-inflammatory drug (NSAID) containing a pyrrole core, used in the treatment of arthritis. It acts as a non-selective COX inhibitor.

-

Licofelone: A dual COX/5-lipoxygenase (5-LOX) inhibitor that has shown promise in treating osteoarthritis. Its dual inhibitory action provides a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric probe for prostaglandin detection.

-

Test compound.

-

Assay buffer.

Procedure:

-

Pre-incubate the COX enzyme with the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Signaling Pathway of COX Inhibition

Caption: Inhibition of prostaglandin synthesis by substituted pyrroles.

Anticancer Potential of Substituted Pyrroles

The development of novel anticancer agents remains a critical area of research. Substituted pyrroles have garnered significant attention for their potent cytotoxic activity against a variety of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of substituted pyrroles are diverse and often involve multiple mechanisms:

-

Induction of Apoptosis: Many pyrrole derivatives trigger programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M or G1/S phase.

-

Inhibition of Tyrosine Kinases: Several pyrrole-based compounds have been designed as potent inhibitors of tyrosine kinases, which are often overactive in cancer and play a crucial role in tumor growth and metastasis. Sunitinib, an anticancer drug, features a pyrrole ring and functions as a multi-targeted tyrosine kinase inhibitor.

-

Anti-angiogenic Effects: Some substituted pyrroles can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and survival.

Representative Anticancer Pyrrole Compounds

-

Prodigiosins: A family of red-pigmented linear tripyrroles with potent immunosuppressive and anticancer activities. They induce apoptosis in various cancer cell lines.

-

Sunitinib: An FDA-approved anticancer drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It inhibits multiple receptor tyrosine kinases.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation: Comparative IC50 Values of a Hypothetical Pyrrole Derivative

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 8.9 |

| HCT116 (Colon) | 3.7 |

| PC-3 (Prostate) | 12.1 |

Future Perspectives and Drug Development

The remarkable diversity of biological activities exhibited by substituted pyrroles underscores their immense potential in drug discovery. Future research will likely focus on:

-

Rational Drug Design: Utilizing computational methods to design novel pyrrole derivatives with enhanced potency and selectivity for specific biological targets.

-

Combinatorial Chemistry: Synthesizing large libraries of substituted pyrroles to accelerate the discovery of new lead compounds.

-

Target Deconvolution: Identifying the precise molecular targets of bioactive pyrroles to better understand their mechanisms of action.

The continued exploration of the chemical space around the pyrrole scaffold is poised to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

A Technical Guide to Pyrrole-2-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] Among its many functionalized forms, pyrrole-2-carboxylate and its derivatives, particularly pyrrole-2-carboxamides, have emerged as a privileged structural motif.[2] This is due to their synthetic tractability and their ability to engage in specific hydrogen bonding interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review for researchers and drug development professionals on the synthesis, diverse biological applications, and structure-activity relationships (SAR) of pyrrole-2-carboxylate derivatives. We will explore key synthetic methodologies, delve into mechanisms of action against various diseases—with a special focus on tuberculosis—and present detailed experimental protocols and workflows to bridge theory with practical application.

Introduction: The Pyrrole-2-Carboxylate Scaffold

Chemical Structure and Properties

The pyrrole-2-carboxylate scaffold consists of a five-membered aromatic pyrrole heterocycle with a carboxylate or related functional group (e.g., amide, ester, hydrazide) at the C2 position. This arrangement is critical for its biological function. The pyrrole N-H group and the amide N-H (in carboxamide derivatives) frequently act as crucial hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[3] This capacity for directed intermolecular interactions allows these molecules to bind with high affinity and specificity to the active sites of enzymes and receptors.

Significance in Medicinal Chemistry

The versatility of the pyrrole-2-carboxylate core has led to the development of compounds with a wide array of biological activities. These include potent agents with antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2] The scaffold's value is further enhanced by its synthetic accessibility, allowing for systematic modification of substituents on the pyrrole ring and the carboxamide moiety to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies

The construction and functionalization of the pyrrole-2-carboxylate core can be achieved through various synthetic routes, ranging from classical named reactions to modern catalytic methods.

Classical Approaches: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a cornerstone reaction for creating substituted pyrroles.[4] The method typically involves the condensation of an α-amino-ketone with a β-ketoester or a related compound containing an electron-withdrawing group alpha to a carbonyl.[4] This reaction is highly versatile and has been adapted for the synthesis of various pyrrole-2-carboxylate precursors.

This protocol, adapted from a modified Knorr synthesis, illustrates the preparation of a 2-thionoester pyrrole, a useful intermediate that can be subsequently converted to a 2-formyl pyrrole.[5]

-

Preparation of the α-oximinoacetoacetate: Dissolve O-ethyl acetothioacetate (1.02 g, 6.98 mmol) in acetic acid (1.6 mL) and cool the solution to 0 °C.

-

Add a solution of sodium nitrite (530 mg, 7.67 mmol) in distilled water (1.9 mL) drop-wise to the cooled solution.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography until all the starting material is consumed.

-

Condensation and Cyclization: In a separate flask, prepare a mixture of acetylacetone (2,4-pentanedione) and zinc dust in acetic acid.

-

Add the α-oximinoacetoacetate solution from step 3 to the acetylacetone/zinc mixture. The zinc reduces the oxime to an amine in situ.

-

Heat the reaction mixture to facilitate the condensation and cyclization, forming the pyrrole ring.

-

After the reaction is complete, perform an aqueous workup to remove zinc salts and acetic acid.

-

Purify the crude product by recrystallization or column chromatography to yield the target pyrrole.

Caption: Workflow of the Knorr Pyrrole Synthesis.

Modern Methodologies: Iron-Catalyzed Synthesis

More recent advancements include the use of iron-containing catalysts to synthesize alkyl 1H-pyrrole-2-carboxylates in high yields.[6] This method involves the reaction of simple pyrroles (like 1H-pyrrole or 2-acetyl-1H-pyrrole) with carbon tetrachloride and an alcohol in the presence of an iron catalyst.[6] This approach offers a direct route to the desired esters with excellent efficiency.

Synthesis of Key Derivatives: Pyrrole-2-Carboxamides

The conversion of the pyrrole-2-carboxylic acid or its ester into a carboxamide is a pivotal step in developing many biologically active molecules. This is typically achieved through a standard condensation reaction.

-

Acid Activation: Dissolve 4-bromo-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the desired amine (e.g., adamantan-2-amine) to the reaction mixture.[3]

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Purify the crude product via column chromatography to obtain the final pyrrole-2-carboxamide.

Diverse Biological Activities and Mechanisms of Action

The pyrrole-2-carboxylate scaffold is a pharmacophore found in molecules with a remarkable range of biological activities.[2]

Antimycobacterial Agents: Targeting Tuberculosis

One of the most promising applications of pyrrole-2-carboxylate derivatives is in the treatment of tuberculosis (TB), including drug-resistant strains.[3]

A key target for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3).[3] MmpL3 is an essential transporter responsible for exporting mycolic acids (as trehalose monomycolate) across the plasma membrane, a critical step in the formation of the mycobacterial outer membrane. Pyrrole-2-carboxamide derivatives have been designed to bind within the proton-translocation channel of MmpL3, effectively blocking its transport function and leading to bacterial death.[3]

Caption: Mechanism of MmpL3 Inhibition.

Systematic studies have revealed key structural features that govern the anti-TB activity of pyrrole-2-carboxamides.[3]

-

Pyrrole Core: The N-H of the pyrrole ring and the N-H of the amide linker are crucial hydrogen bond donors essential for potency.[3]

-

R1 Substituent (on Pyrrole Ring): Phenyl or pyridyl groups with electron-withdrawing substituents (e.g., -F, -Cl) at this position enhance activity and improve metabolic stability.[3]

-

R2 Substituent (on Amide): Bulky, lipophilic groups such as adamantyl or cyclohexyl fit well into the S4 binding pocket of MmpL3 and greatly improve anti-TB activity.[3]

Table 1: Summary of SAR Data for Pyrrole-2-Carboxamide MmpL3 Inhibitors

| R1 Substituent (on Pyrrole) | R2 Substituent (on Amide) | Anti-TB Activity (MIC, μg/mL) | Cytotoxicity (IC₅₀, μg/mL) | Reference |

|---|---|---|---|---|

| Phenyl | Adamantyl | Potent | >64 | [3] |

| 2,4-Difluorophenyl | Adamantyl | < 0.016 | >64 | [3] |

| 4-Methoxyphenyl (electron-donating) | Adamantyl | Reduced Activity | >64 | [3] |

| 4-Trifluoromethylphenyl | Adamantyl | Reduced Activity | >64 | [3] |

| 4-Pyridyl | Adamantyl | Potent | >64 |[3] |

Enzyme Inhibition in Drug Discovery

Beyond antimycobacterial activity, these derivatives are potent inhibitors of various enzymes implicated in human disease.

-

p38α MAP Kinase Inhibitors: Pyrrole-2-carboxamides have been identified through virtual screening as inhibitors of p38α MAP kinase, a key target for treating inflammatory diseases.[7]

-

Proline Racemase (PRAC) Inhibitors: Pyrrole-2-carboxylic acid itself is a known specific inhibitor of proline racemase from the pathogen Trypanosoma cruzi, making it a validated target for treating Chagas' disease.[8]

-

Metallo-β-Lactamase (MBL) Inhibitors: Certain pyrrole derivatives can inhibit MBLs, enzymes that confer antibiotic resistance to bacteria.[9] Developing such inhibitors is a critical strategy to restore the efficacy of β-lactam antibiotics.

Case Study in Drug Development: Pyrrole-2-Carboxamides as Anti-TB Agents

The development of pyrrole-2-carboxamides as MmpL3 inhibitors serves as an excellent case study in modern structure-guided drug design.[3]

The process began with a pharmacophore model based on the crystal structure of MmpL3. This guided the design of a novel pyrrole-2-carboxamide scaffold to connect a "head" group (e.g., 2,4-dichlorophenyl) and a "tail" group (e.g., cyclohexyl).[3] An iterative process of synthesis and biological evaluation was then performed. SAR studies revealed that compounds with fluorophenyl moieties showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity.[3] Further optimization focused on metabolic stability, where it was found that electron-withdrawing groups on the pyrrole substituent were optimal.[3] This rigorous process led to the identification of lead compounds with excellent activity against drug-resistant TB, good microsomal stability, low hERG inhibition, and proven in vivo efficacy.[3]

Caption: Drug Development Workflow for MmpL3 Inhibitors.

Conclusion and Future Perspectives

Pyrrole-2-carboxylate derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. Their straightforward synthesis and capacity for specific molecular interactions have enabled the development of potent modulators of diverse biological targets. The success in generating highly active anti-TB agents targeting MmpL3 highlights the power of structure-guided design applied to this privileged core. Future research will likely expand the therapeutic applications of this scaffold, exploring new derivatives against targets in oncology, virology, and neurodegenerative diseases, while continuing to refine their drug-like properties for clinical success.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of the Pyrrole Ring

The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, holds a position of distinction in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] This status is not arbitrary; it is earned through the unique combination of its electronic properties, synthetic versatility, and its presence in a vast number of natural products and clinically successful drugs.[3][4] From the essential heme cofactor in hemoglobin to the complex structures of anticancer agents, the pyrrole nucleus is a recurring motif that nature and scientists have exploited to modulate biological activity.[5][6] This guide provides a comprehensive technical overview of the pivotal role of pyrrole scaffolds in drug discovery, detailing their synthesis, diverse pharmacological activities, and the underlying principles that govern their therapeutic potential.

I. The Organic Chemist's Toolkit: Synthesizing the Pyrrole Core

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a variety of robust and versatile methods exist for the synthesis of substituted pyrroles, allowing for the systematic exploration of chemical space. Two of the most classical and enduring methods are the Paal-Knorr and Hantzsch syntheses.[7][8]

A. The Paal-Knorr Pyrrole Synthesis: A Condensation Approach

The Paal-Knorr synthesis is a cornerstone reaction for forming the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][3][9] Its operational simplicity and the ready availability of starting materials contribute to its widespread use.[3]

Reaction Mechanism:

The reaction proceeds through the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The ring-closing step is often the rate-determining step.[1][10]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis [1]

-

Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. An initial power of 150 W for 10-15 seconds is typically used to reach the target temperature, followed by lower power to maintain it.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Purification: Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Diagram: Paal-Knorr Pyrrole Synthesis Workflow

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

B. The Hantzsch Pyrrole Synthesis: A Multicomponent Reaction

The Hantzsch synthesis is a versatile multicomponent reaction that allows for the rapid assembly of complex pyrrole structures from simple starting materials in a single step.[8][11] It typically involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[8]

Reaction Mechanism:

The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring.[8][11]

Experimental Protocol: Classical Hantzsch Pyrrole Synthesis [11]

-

Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and the α-haloketone (e.g., 2-bromo-1-phenylethan-1-one, 1.0 eq) in ethanol.

-

Amine Addition: To the stirred solution, add an excess of aqueous ammonia (5-10 eq).

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Work-up: After completion, cool the mixture and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

-

Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution and purify the crude product by silica gel column chromatography.

Diagram: Hantzsch Pyrrole Synthesis Mechanism

Caption: Key steps in the Hantzsch synthesis of substituted pyrroles.

II. The Pharmacological Spectrum of Pyrrole Scaffolds

Pyrrole derivatives exhibit a remarkable breadth of biological activities, a testament to their ability to interact with a wide array of biological targets.[2][4] This versatility has led to their investigation and development in numerous therapeutic areas.

A. Anticancer Activity: A Multifaceted Approach

Pyrrole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[2][12]

1. Tubulin Polymerization Inhibition:

A prominent mechanism of action for several anticancer pyrrole derivatives is the inhibition of tubulin polymerization.[2][13] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[13] Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown potent activity by binding to the colchicine site of tubulin.[2][14]

Diagram: Mechanism of Tubulin Polymerization Inhibition by Pyrrole Derivatives

Caption: Inhibition of microtubule formation by pyrrole-based agents.

2. Kinase Inhibition:

Many kinases involved in signal transduction are overactive in cancer cells, making them attractive targets for therapeutic intervention.[15] The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a key scaffold in many ATP-competitive kinase inhibitors.[16] Pyrrole indolin-2-one is another critical scaffold for kinase inhibitors, targeting receptors like VEGFRs and PDGFRs, thereby inhibiting angiogenesis.[15]

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound Class | Target | Example Compound | Activity (IC50) | Cancer Cell Line | Reference |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | Compound 13a | 11.9 nM | - | [17] |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | Compound 13b | 13.6 nM | - | [17] |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Tubulin Polymerization | ARAP 22 | 0.75 µM (CSA4) | MCF-7 | [14][18] |

| Pyrrole-based Carboxamides | Tubulin Polymerization | CA-61 | -9.390 kcal/mol (Binding Energy) | - | [13][19] |

| Pyrrole-based Carboxamides | Tubulin Polymerization | CA-84 | -9.910 kcal/mol (Binding Energy) | - | [13][19] |

| Pyrrole-based Chalcones | Cytotoxicity | Compound 3 | 27 µg/mL | HepG2 | [20] |

| Pyrrole-based Chalcones | Cytotoxicity | Compound 7 | 23 µg/mL | HepG2 | [20] |

B. Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have demonstrated significant potential in this area, with activity against a range of bacterial and fungal pathogens.[21][22]

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Class | Target Organism | Example Compound | Activity (MIC) | Reference |

| Pyrrole-2-carboxylate Derivative | Mycobacterium tuberculosis H37Rv | ENBHEDPC | 0.7 µg/mL | [21] |

| Pyrrole Benzamide Derivatives | Staphylococcus aureus | - | 3.12 - 12.5 µg/mL | [21] |

| Pyrrole-based Chalcones | Enterococcus faecalis | Compound 2 | 100 µg/mL | [20] |

| Pyrrole-based Chalcones | Candida albicans | Compound 3 | 50 µg/mL | [20] |

| Fused Pyrroles | Staphylococcus aureus | Compound 2a | 30 µg/mL | [23] |

| Fused Pyrroles | Bacillus subtilis | Compound 3c | 31 µg/mL | [23] |

C. Anti-inflammatory Activity: Targeting Key Mediators

Pyrrole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[24] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[25][26] Some pyrrole-based compounds exhibit selective inhibition of COX-2, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.[25][26]

Table 3: Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound Class | Target | Example Compound | Activity | Model | Reference |

| Pyrrole Carboxylic Acids | COX-1/COX-2 | Compound 4h | IC50 (COX-1) - High | In vitro | [25] |

| Pyrrole Carboxylic Acids | COX-1/COX-2 | Compound 4k | IC50 (COX-2) - High | In vitro | [25] |

| Fused Pyrroles | Inflammation | Compound 3l | 36.61% inhibition | Carrageenan-induced paw edema | [24] |

| Pyrrolopyrimidines | Inflammation | Compound 5b | 73.54% inhibition | Carrageenan-induced paw edema | [27] |

| Pyrrolopyrimidines | Inflammation | Compound 5c | 79.42% inhibition | Carrageenan-induced paw edema | [27] |

III. Conclusion and Future Perspectives

The pyrrole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent ability to interact with a multitude of biological targets ensures its relevance across a wide range of diseases. Future research will likely focus on the development of more selective and potent pyrrole-based drugs through a deeper understanding of structure-activity relationships and the application of modern drug design techniques. The exploration of novel synthetic methodologies that allow for even greater control over the substitution patterns of the pyrrole ring will undoubtedly open new avenues for medicinal chemists to address unmet medical needs.

IV. References

-

Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

-

The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

-

Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). MDPI. Retrieved from --INVALID-LINK--

-

A Comparative Guide to the Biological Activity of Pyrrole-Containing Compounds. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. Retrieved from --INVALID-LINK--

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

-

Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Paal-Knorr Synthesis. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). PubMed. Retrieved from --INVALID-LINK--

-

Hantzch synthesis of pyrrole. (n.d.). Química Orgánica. Retrieved from --INVALID-LINK--

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. Retrieved from --INVALID-LINK--

-

Novel pyrrole derivatives as tubulin polymerization inhibitor agent capable of inducing ferroptosis in glioblastoma and ovarian cancer cells lines. (2022). I.R.I.S. Retrieved from --INVALID-LINK--

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

-

The Hantzsch Pyrrole Synthesis. (n.d.). Scribd. Retrieved from --INVALID-LINK--

-

The Hantzsch pyrrole synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

In vivo anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Publications. Retrieved from --INVALID-LINK--

-

Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

In vivo and in vitro anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). [PDF]. Retrieved from --INVALID-LINK--

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. Retrieved from --INVALID-LINK--

-

A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (n.d.). MDPI. Retrieved from --INVALID-LINK--

-

The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. Retrieved from --INVALID-LINK--

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). [PDF] Retrieved from --INVALID-LINK--

-

Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). National Institutes of Health. Retrieved from --INVALID-LINK--

-

Discovery of pyrrolo[2,1-f][1][3][13]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. (2011). PubMed. Retrieved from --INVALID-LINK--

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. cancertreatmentjournal.com [cancertreatmentjournal.com]

- 16. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Safe Handling and Risk Mitigation for Ethyl 4-methyl-1H-pyrrole-2-carboxylate in Research and Development

An In-depth Technical Guide:

Introduction: A Chemist's Perspective on a Versatile Building Block

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its utility in the construction of porphyrins, pharmaceuticals, and functional materials makes it a common reagent in both academic and industrial laboratories.[1] However, its chemical reactivity and physical properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with the causal reasoning behind specific handling protocols. By understanding the "why," we can cultivate a proactive safety culture that anticipates and mitigates risk, rather than merely reacting to it.

This document will detail the toxicological profile, outline comprehensive risk-management strategies, and provide actionable, step-by-step protocols for routine handling and emergency situations.

Compound Profile

A clear understanding of the compound's fundamental properties is the foundation of a thorough safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 40611-85-6 | [2][3] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| Synonyms | Ethyl 4-methyl-2-pyrrolecarboxylate, 4-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester | [2] |

Hazard Identification and Risk Assessment

The primary risks associated with this compound stem from its irritant properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a significant irritant to the skin, eyes, and respiratory tract.[2][4]

GHS Classification

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

The causality for these classifications is rooted in the chemical nature of substituted pyrroles. These compounds can interact with biological membranes and proteins, leading to localized inflammatory responses. When handled as a powder or fine crystalline solid, the compound can easily become airborne, creating an inhalation hazard that directly exposes the sensitive mucous membranes of the respiratory system.

Caption: GHS Hazard classifications and routes of exposure.

Proactive Risk Mitigation: Engineering Controls and PPE

A multi-layered approach to safety, prioritizing the elimination and control of hazards at their source, is essential.

Engineering Controls: The First Line of Defense

Reliance on Personal Protective Equipment (PPE) alone is an insufficient safety strategy. Engineering controls are designed to minimize exposure by containing the hazard at its source.

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow contains airborne particulates and vapors, preventing them from entering the user's breathing zone, thereby directly mitigating the H335 respiratory irritation risk.

-

Ventilation: The laboratory should be maintained under negative pressure with a high rate of air exchange to ensure any fugitive emissions are rapidly diluted and exhausted.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific risks.[5]

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when handling larger quantities or when there is a significant risk of splashing, chemical splash goggles are mandated.[6] This directly addresses the H319 risk of serious eye irritation.[2]

-

Skin Protection:

-

Gloves: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of as hazardous waste.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, must be worn to protect skin and personal clothing from contamination.

-

-

Respiratory Protection: Under standard operating conditions within a fume hood, a respirator is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with an appropriate particulate/organic vapor cartridge would be necessary.[5]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated SOPs is critical for ensuring reproducible safety and experimental outcomes.

Protocol for Weighing and Transferring Solid Compound

-

Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the analytical balance is placed inside the hood or that the compound is weighed in a tared, sealed container.

-

Don PPE: Before handling the primary container, don all required PPE as specified in Section 3.2.

-

Dispensing: Use a spatula or powder funnel to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the solid from a height.

-

Cleaning: After transfer, gently tap the spatula on the receiving vessel to dislodge any adhering powder. Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean.

-

Sealing: Securely close the primary container immediately after use to prevent the release of dust.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.

Storage and Waste Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents. The storage location should be a locked cabinet or an area accessible only to authorized personnel, as stipulated by the P405 precautionary statement.[2]

-

Waste Disposal: All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

-

Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Spill Response Workflow

A systematic response to a spill is crucial to prevent further exposure and contamination.

Caption: Step-by-step workflow for responding to a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce hazardous fumes, including carbon oxides and nitrogen oxides (NOx).[7]

-